In Vivo Analgesic Efficacy: AH 7959 vs. AH 7921 and U-47700 in Murine Models
In standard in vivo analgesic assays, AH 7959 demonstrates negligible efficacy, in stark contrast to its close structural relatives. While AH 7921 is a potent analgesic [1] and U-47700 is approximately 7.5 times more potent than morphine [2], AH 7959 is defined by its ineffectiveness. The median effective dose (ED50) for AH 7959 in mice, via either oral or subcutaneous administration, is reported to be greater than 100 mg/kg in both the phenylquinone-induced writhing and hot plate tests [3].
| Evidence Dimension | In vivo analgesic efficacy (ED50 in mice) |
|---|---|
| Target Compound Data | ED50 > 100 mg/kg (oral/subcutaneous) |
| Comparator Or Baseline | AH 7921: ED50 = 0.55 mg/kg (writhing test) [1]; U-47700: ED50 = 0.2 mg/kg (tail flick test) [4] |
| Quantified Difference | AH 7959 is >181-fold less potent than AH 7921 and >500-fold less potent than U-47700 |
| Conditions | Phenylquinone-induced writhing test and hot plate test in mice |
Why This Matters
This quantitative data defines AH 7959 as a functionally inert reference standard, essential for experiments requiring a negative control for opioid-induced analgesia.
- [1] AH-7921: the list of new psychoactive opioids is expanded. (2015). Forensic Toxicology. View Source
- [2] U-47700. (n.d.). DBpedia. View Source
- [3] AH 7959. (n.d.). TargetMol. View Source
- [4] U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. (2020). View Source
